An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-isopropoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for 4-Chloro-2-isopropoxyphenylboronic acid, a potentially valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this exact molecule, this guide outlines a robust and well-established synthetic methodology based on analogous compounds.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, 4-Chloro-2-isopropoxyphenylboronic acid, incorporates a synthetically versatile chlorine atom and an isopropoxy group, which can influence the electronic properties and steric environment of the molecule. These features make it an attractive intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Proposed Synthesis
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate.[2] This approach is particularly suitable for directing the borylation to a specific position on the aromatic ring. The proposed synthesis of 4-Chloro-2-isopropoxyphenylboronic acid starts from the commercially available 1-chloro-3-isopropoxybenzene.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Proposed synthesis workflow for 4-Chloro-2-isopropoxyphenylboronic acid.
The following is a detailed, step-by-step experimental protocol for the proposed synthesis:
Materials:
-
1-Chloro-3-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-3-isopropoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization Data (Predicted)
The following tables summarize the expected characterization data for 4-Chloro-2-isopropoxyphenylboronic acid based on the analysis of structurally similar compounds.
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₉H₁₂BClO₃ | - |
| Molecular Weight | 214.45 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-160 °C | [4] |
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Spectra |
| ~7.6 | d | 1H | Ar-H | [5][6] |
| ~7.2 | dd | 1H | Ar-H | [5][6] |
| ~7.0 | d | 1H | Ar-H | [5][6] |
| ~4.6 | sept | 1H | -OCH(CH₃)₂ | - |
| ~1.3 | d | 6H | -OCH(CH₃)₂ | - |
| ~8.2 | s (broad) | 2H | -B(OH)₂ | [5][6] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment | Reference Spectra |
| ~158 | Ar-C-O | [7] |
| ~138 | Ar-C | [7] |
| ~135 | Ar-C-Cl | [7] |
| ~125 | Ar-C | [7] |
| ~118 | Ar-C | [7] |
| ~115 (broad) | Ar-C-B | [7] |
| ~72 | -OCH(CH₃)₂ | - |
| ~22 | -OCH(CH₃)₂ | - |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Data |
| ~3300-3500 | Broad | O-H stretch (boronic acid) | [8][9] |
| ~2980 | Medium | C-H stretch (aliphatic) | [9] |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) | [9] |
| ~1350 | Strong | B-O stretch | [8] |
| ~1250 | Strong | C-O stretch (aryl ether) | [8] |
| ~1090 | Medium | C-Cl stretch | [9] |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Predicted Ion |
| 214.05 | [M]⁺ |
| 196.04 | [M - H₂O]⁺ |
| 172.04 | [M - C₃H₆]⁺ |
Logical Relationships in Characterization
The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
Caption: Logical workflow for structural confirmation using spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 4-Chloro-2-isopropoxyphenylboronic acid. The outlined lithiation-borylation protocol is a reliable and high-yielding method for the preparation of such arylboronic acids. The predicted characterization data, based on analogous compounds, offers a solid benchmark for researchers to verify the successful synthesis of the target molecule. This compound holds promise as a versatile building block for the development of novel chemical entities in various fields of chemical research.
References
- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR [m.chemicalbook.com]
- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
